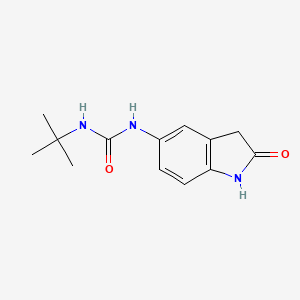

1-(Tert-butyl)-3-(2-oxoindolin-5-yl)urea

Description

1-(Tert-butyl)-3-(2-oxoindolin-5-yl)urea is a synthetic small molecule featuring a urea linkage between a tert-butyl group and a 2-oxoindolin-5-yl scaffold. The 2-oxoindolin (oxindole) core is a privileged structure in medicinal chemistry, known for its role in modulating kinase and protease activities . This compound is structurally analogous to inhibitors targeting pathways such as PDK1/Akt, HSP70, and HDACs, as seen in related oxindole derivatives .

Propriétés

IUPAC Name |

1-tert-butyl-3-(2-oxo-1,3-dihydroindol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-13(2,3)16-12(18)14-9-4-5-10-8(6-9)7-11(17)15-10/h4-6H,7H2,1-3H3,(H,15,17)(H2,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTUOJFIPMNOTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC2=C(C=C1)NC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Key Observations :

- Substituent Diversity : The tert-butyl group in the target compound contrasts with electron-withdrawing (e.g., trifluoromethyl in 1-109d) or sulfur-containing (e.g., methylthio in 18) groups in analogs.

- Functional Group Impact : Hydroxamic acid in compound 12 enables HDAC inhibition, while the thiazole linker in 1-109d may enhance binding to HSP70 .

Physicochemical Properties

- Lipophilicity : The tert-butyl group increases logP compared to sulfonamide (FC85) or hydroxamic acid (12) derivatives .

- Solubility : Urea-linked compounds generally exhibit moderate aqueous solubility, but tert-butyl may reduce it relative to methylthio (18) or thiazole (1-109d) analogs .

- Stability : Urea bonds are hydrolytically stable under physiological conditions, unlike hydroxamic acids (e.g., 12), which are prone to metabolic degradation .

Q & A

Advanced Research Question

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. For instance, a logP >3 may indicate poor solubility, guiding structural modifications .

- Molecular dynamics (MD) simulations : Simulate binding stability with target proteins (e.g., 100 ns MD runs to assess RMSD fluctuations) .

- Free energy calculations : MM-PBSA/GBSA methods quantify binding free energy, correlating with experimental ΔG values .

What strategies improve the bioavailability of this compound for in vivo studies?

Advanced Research Question

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption .

- Nanoparticle encapsulation : Use PLGA nanoparticles to improve solubility and prolong half-life .

- Metabolic stability assays : Liver microsome studies (human/rat) identify metabolic hotspots (e.g., tert-butyl oxidation) for blocking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.